acetyl-Tyr-Val-Ala-Asp-chloromethylketone

Übersicht

Beschreibung

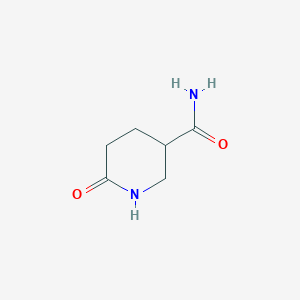

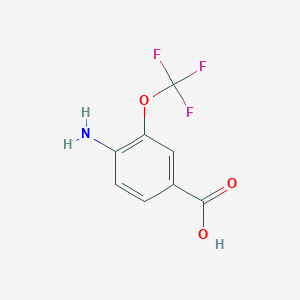

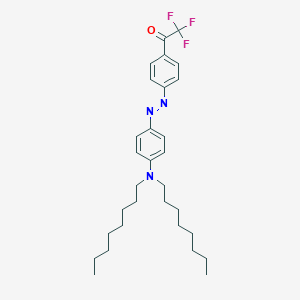

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone, also known as ac-tyr-val-ala-asp-CMK or yvad-CMK, belongs to the class of organic compounds known as hybrid peptides . It is a versatile material used in scientific research and exhibits remarkable properties that enable its application in various fields such as drug discovery, enzymology, and proteomics.

Molecular Structure Analysis

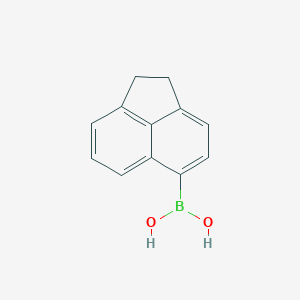

The molecular structure of acetyl-Tyr-Val-Ala-Asp-chloromethylketone is complex, with multiple isomers . The structure includes several functional groups and a chloromethylketone group, which is likely key to its reactivity and biological activity.Wissenschaftliche Forschungsanwendungen

Treatment for Vascular Cognitive Impairment

Ac-YVAD-CMK has been studied as a potential treatment for vascular cognitive impairment (VCI), the second leading cause of dementia . It has been shown to restore cerebral blood flow, attenuate white matter rarefaction (WMR), and restore subcortical myelin expression . It also attenuates the activation of the NLRP3/caspase-1/interleukin-1beta axis within the subcortical region .

Amelioration of Sevoflurane-Induced Cognitive Dysfunction

Research has shown that Ac-YVAD-CMK can ameliorate cognitive dysfunction induced by sevoflurane, a common anesthetic . It reduces the expression of cleaved caspase-1, IL-1β, IL-18, and NLRP3 inflammasome activation induced by sevoflurane . It also improves learning ability impairment in aged mice induced by sevoflurane .

Mitophagy Impairment Revision

Ac-YVAD-CMK has been found to reverse mitophagy flux dysfunction induced by sevoflurane in aged mice . This suggests that it could be a potential therapeutic agent for conditions involving mitochondrial dysfunction .

Inflammasome Inhibition

Ac-YVAD-CMK is used as an inflammasome inhibitor in THP-1 cells or peripheral blood mononuclear cells (PBMC) before stimulation . This helps in studying the role of inflammasomes in various biological processes .

Caspase-1 Inhibition

Ac-YVAD-CMK is used as a caspase-1 inhibitor and is injected into mice before and during hematopoietic stem cell transplantation (HSCT) to evaluate its effect on bone marrow inflammatory injury .

Treatment against Liver Apoptosis

Ac-YVAD-CMK has been identified as a potent therapeutic agent against in vivo liver apoptosis . This suggests its potential use in treating liver diseases involving apoptosis .

Wirkmechanismus

Ac-YVAD-CMK, also known as acetyl-Tyr-Val-Ala-Asp-chloromethylketone, is a potent and selective inhibitor of caspase-1 . This compound has been studied for its anti-inflammatory, anti-apoptotic, and neuroprotective effects .

Target of Action

The primary target of Ac-YVAD-CMK is the inflammatory enzyme caspase-1 . Caspase-1, also known as IL-1 converting enzyme (ICE), is a cysteine protease that cleaves the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 .

Mode of Action

Ac-YVAD-CMK is a tetrapeptide sequence based on the target sequence of caspase-1 in pro-IL-1β (YVHD) . It acts as an irreversible inhibitor of caspase-1, effectively blocking the enzyme’s activity . This inhibition prevents the conversion of pro-inflammatory cytokines IL-1β and IL-18 into their active forms .

Biochemical Pathways

The inhibition of caspase-1 by Ac-YVAD-CMK affects the inflammatory response pathway . By preventing the activation of caspase-1, Ac-YVAD-CMK blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 . This leads to a reduction in inflammation and cell death .

Result of Action

The inhibition of caspase-1 by Ac-YVAD-CMK has been associated with anti-inflammatory, anti-apoptotic, and neuroprotective effects . For instance, it has been shown to restore cerebral blood flow, attenuate white matter rarefaction, and restore myelin expression in a mouse model of vascular cognitive impairment .

Action Environment

The efficacy of Ac-YVAD-CMK can be influenced by various environmental factors. For example, in the context of cerebral hypoperfusion-induced white matter rarefaction, Ac-YVAD-CMK was able to restore cerebral blood flow and attenuate the effects of the condition . .

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUBHJRCKHLGFB-DGJUNBOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-YVAD-CMK | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)